2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is primarily synthesized in laboratory settings and can be sourced from chemical suppliers specializing in organic compounds. Its chemical structure allows for various modifications, making it a subject of interest in synthetic organic chemistry.
2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol can be classified under the following categories:
The synthesis of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazine derivatives. The process can be optimized based on the desired yield and purity.
The molecular structure of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol is characterized by:
C1=CC=C(C=C1)C(=N/N=C(C2=CC=CC=C2)O)NInChI=1S/C15H16N4O2/c1-11-6-4-3-5-10(11)14(18)17-15(19)16-12(20)8-9-13(16)21/h3-6,8,20H,7,9H2,1-2H3The compound can undergo several chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with biological targets, potentially modulating enzymatic activity or cellular pathways related to inflammation and oxidative stress.
Research indicates that compounds with similar structures may exhibit:
2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol has potential applications in:
This compound's unique structure provides avenues for further research into its therapeutic potential and chemical reactivity, making it a valuable subject in medicinal chemistry and organic synthesis fields.
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8